3-chloro-4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide 3-chloro-4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2319834-73-4
VCID: VC5003355
InChI: InChI=1S/C14H19ClFNO4S2/c15-12-9-11(1-2-13(12)16)23(19,20)17-10-14(21-6-5-18)3-7-22-8-4-14/h1-2,9,17-18H,3-8,10H2
SMILES: C1CSCCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OCCO
Molecular Formula: C14H19ClFNO4S2
Molecular Weight: 383.88

3-chloro-4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

CAS No.: 2319834-73-4

Cat. No.: VC5003355

Molecular Formula: C14H19ClFNO4S2

Molecular Weight: 383.88

* For research use only. Not for human or veterinary use.

3-chloro-4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide - 2319834-73-4

Specification

CAS No. 2319834-73-4
Molecular Formula C14H19ClFNO4S2
Molecular Weight 383.88
IUPAC Name 3-chloro-4-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide
Standard InChI InChI=1S/C14H19ClFNO4S2/c15-12-9-11(1-2-13(12)16)23(19,20)17-10-14(21-6-5-18)3-7-22-8-4-14/h1-2,9,17-18H,3-8,10H2
Standard InChI Key RQNKNNCMOCDRRU-UHFFFAOYSA-N
SMILES C1CSCCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OCCO

Introduction

Synthesis of Sulfonamides

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. This reaction is straightforward and can be carried out under mild conditions. The choice of amine and the substituents on the aromatic ring can significantly affect the biological activity of the resulting sulfonamide.

Synthesis Steps:

  • Preparation of Sulfonyl Chloride: The aromatic ring is converted into a sulfonyl chloride using chlorosulfonic acid.

  • Reaction with Amine: The sulfonyl chloride reacts with an amine to form the sulfonamide.

Biological Activities of Sulfonamides

Sulfonamides have been extensively studied for their antimicrobial and anticancer activities. They act by inhibiting folic acid synthesis in bacteria, which is essential for bacterial growth. In cancer research, sulfonamides have shown potential as inhibitors of carbonic anhydrases, enzymes involved in tumor growth.

Table 2: Biological Activities of Sulfonamides

ActivityMechanism
AntimicrobialInhibition of folic acid synthesis in bacteria
AnticancerInhibition of carbonic anhydrases

Related Compounds and Research Findings

While specific research on 3-chloro-4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is not available, related compounds have shown promising biological activities. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their antimicrobial and anticancer properties, demonstrating significant activity against certain bacterial and cancer cell lines .

Table 3: Biological Activities of Related Compounds

CompoundActivity
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobial and anticancer activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator